molecular formula C20H14OS B14385678 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde CAS No. 88220-32-0

2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde

Cat. No.: B14385678
CAS No.: 88220-32-0
M. Wt: 302.4 g/mol
InChI Key: XVOUSBVORUVHLH-UHFFFAOYSA-N
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Description

2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde is a complex organic compound that features a naphtho[2,3-b]thiophene moiety linked to a benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde typically involves multi-step organic reactions. One common method is the condensation reaction, where naphtho[2,3-b]thiophene is reacted with benzaldehyde under specific conditions. The reaction may require catalysts such as Lewis acids and solvents like dichloromethane to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like column chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitrating agents like nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid.

    Reduction: 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzyl alcohol.

    Substitution: Nitro-substituted derivatives of the original compound.

Scientific Research Applications

2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. Its unique structure allows it to participate in π-π stacking interactions, which are crucial in the formation of organic electronic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde is unique due to the presence of both the naphtho[2,3-b]thiophene and benzaldehyde moieties. This combination imparts distinct electronic properties, making it valuable in the synthesis of advanced materials and potential pharmaceutical agents .

Properties

IUPAC Name

2-(benzo[f][1]benzothiol-2-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14OS/c21-13-17-8-4-3-6-15(17)10-19-11-18-9-14-5-1-2-7-16(14)12-20(18)22-19/h1-9,11-13H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOUSBVORUVHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=C(S3)CC4=CC=CC=C4C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60520239
Record name 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88220-32-0
Record name 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60520239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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